molecular formula C17H15NO2 B2967345 2-(3,4-Dimethoxyphenyl)quinoline CAS No. 181867-60-7

2-(3,4-Dimethoxyphenyl)quinoline

Cat. No. B2967345
CAS RN: 181867-60-7
M. Wt: 265.312
InChI Key: ISKBHMWSKJQZCB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)quinoline is a chemical compound with the formula C17H15NO2 . It is a quinoline derivative and has been found in certain species such as Bombus terrestris .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A specific method for the synthesis of new isoquinoline derivatives involves intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine . The cyclization is carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethoxyphenyl)quinoline is characterized by a net charge of 0, an average mass of 265.312, and a monoisotopic mass of 265.11028 .


Chemical Reactions Analysis

Quinoline derivatives, including 2-(3,4-Dimethoxyphenyl)quinoline, are known for their diverse chemical reactions. They can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)quinoline include its formula (C17H15NO2), net charge (0), average mass (265.312), and monoisotopic mass (265.11028) .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. The presence of the quinoline core in many compounds has been associated with significant antibacterial activity . It’s plausible that 2-(3,4-Dimethoxyphenyl)quinoline could be explored for similar antimicrobial applications.

Pharmacokinetics: Drug Design

The physicochemical properties of quinoline derivatives are crucial in drug design, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. Studies on similar compounds suggest that 2-(3,4-Dimethoxyphenyl)quinoline could be analyzed for its pharmacokinetic properties to assess its potential as a drug candidate .

Safety and Hazards

While specific safety and hazard information for 2-(3,4-Dimethoxyphenyl)quinoline was not found in the search results, it’s important to note that chemicals can be hazardous and should be handled with care. Always refer to the safety data sheet (SDS) for the specific chemical for detailed information .

Future Directions

The future directions for 2-(3,4-Dimethoxyphenyl)quinoline and similar compounds involve the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods . These compounds are known for their anticancer, antitubercular, antifungal, and antiviral activities, making them interesting targets for future research .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-19-16-10-8-13(11-17(16)20-2)15-9-7-12-5-3-4-6-14(12)18-15/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKBHMWSKJQZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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